4-Bromo-N-ethyl-5-fluoro-2-nitroaniline
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Overview
Description
4-Bromo-N-ethyl-5-fluoro-2-nitroaniline is an organic compound with the molecular formula C8H8BrFN2O2 and a molecular weight of 263.07 g/mol . This compound is characterized by the presence of bromine, fluorine, and nitro functional groups attached to an aniline ring, making it a valuable intermediate in organic synthesis and various chemical research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-N-ethyl-5-fluoro-2-nitroaniline typically involves multiple steps:
Bromination: The addition of a bromine atom to the aromatic ring.
Ethylation: The attachment of an ethyl group (-C2H5) to the nitrogen atom of the aniline.
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. These methods often use continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-N-ethyl-5-fluoro-2-nitroaniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups.
Oxidation: The compound can undergo oxidation reactions to form different products.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas (H2) with a palladium catalyst or iron powder with hydrochloric acid.
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are used.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
Reduction: 4-Bromo-N-ethyl-5-fluoro-2-aminoaniline.
Substitution: Various substituted anilines depending on the substituent introduced.
Oxidation: Oxidized derivatives of the original compound.
Scientific Research Applications
4-Bromo-N-ethyl-5-fluoro-2-nitroaniline is used in several scientific research applications:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme interactions and inhibition.
Industry: Used in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 4-Bromo-N-ethyl-5-fluoro-2-nitroaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The bromine and fluorine atoms can also influence the compound’s reactivity and binding affinity to molecular targets .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-5-fluoro-2-nitroaniline: Similar structure but lacks the ethyl group on the nitrogen atom.
4-Bromo-2-fluoro-5-nitroaniline: Similar structure with different positioning of the nitro and fluorine groups.
5-Fluoro-2-nitroaniline: Lacks the bromine and ethyl groups.
Uniqueness
4-Bromo-N-ethyl-5-fluoro-2-nitroaniline is unique due to the combination of bromine, fluorine, nitro, and ethyl groups on the aniline ring. This unique structure imparts specific chemical properties and reactivity, making it valuable for specialized applications in organic synthesis and research .
Properties
IUPAC Name |
4-bromo-N-ethyl-5-fluoro-2-nitroaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrFN2O2/c1-2-11-7-4-6(10)5(9)3-8(7)12(13)14/h3-4,11H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVLLDACXHGOJBU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC(=C(C=C1[N+](=O)[O-])Br)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrFN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00681499 |
Source
|
Record name | 4-Bromo-N-ethyl-5-fluoro-2-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00681499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261901-27-2 |
Source
|
Record name | 4-Bromo-N-ethyl-5-fluoro-2-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00681499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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